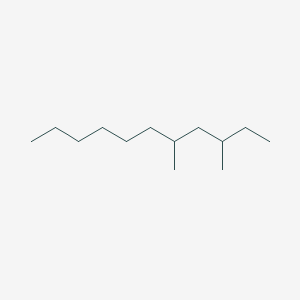
3,5-Dimethylundecane
Beschreibung
3,5-Dimethylundecane (C₁₃H₂₈; molecular weight: 184.36 g/mol; CAS: 17312-81-1) is a branched alkane characterized by methyl groups at the 3rd and 5th positions of an undecane backbone. It is structurally defined by its IUPAC name undecane, 3,5-dimethyl and InChIKey YSUJWFQMTUVXNQ-UHFFFAOYSA-N . This compound is primarily studied for its physicochemical properties, such as chromatographic retention behavior, and ecological roles in plant root exudates and insect interactions .
Eigenschaften
CAS-Nummer |
17312-81-1 |
|---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
3,5-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-13(4)11-12(3)6-2/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
YSUJWFQMTUVXNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)CC(C)CC |
Kanonische SMILES |
CCCCCCC(C)CC(C)CC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Amphotericin B ist ein Naturprodukt, das aus dem Bakterium Streptomyces nodosus gewonnen wird. Die Herstellung umfasst die Fermentation des Bakteriums, gefolgt von Extraktions- und Reinigungsprozessen. Die Verbindung wird typischerweise aus der Fermentationsbrühe mit organischen Lösungsmitteln isoliert und durch chromatographische Verfahren weiter gereinigt .
Industrielle Produktionsverfahren
Die industrielle Produktion von Amphotericin B beinhaltet die großtechnische Fermentation von Streptomyces nodosus unter kontrollierten Bedingungen. Der Fermentationsprozess wird optimiert, um die Ausbeute zu maximieren, und die Verbindung wird mit Lösungsmitteln wie Methanol oder Ethanol extrahiert. Der Rohextrakt wird dann verschiedenen Reinigungsschritten unterzogen, darunter Kristallisation und Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Amphotericin B unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Amphotericin B kann zu verschiedenen Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können die Doppelbindungen in der Polyenstruktur verändern.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten, die im Molekül vorhanden sind.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Säurechloride und Alkylhalogenide werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidierte, reduzierte und substituierte Derivate von Amphotericin B, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Amphotericin B entfaltet seine antimykotische Wirkung durch Bindung an Ergosterol in der Pilzzellmembran. Diese Bindung stört die Integrität der Membran und führt zur Bildung von Poren, die das Auslaufen essentieller intrazellulärer Bestandteile wie Kaliumionen und anderer kleiner Moleküle ermöglichen. Diese Störung führt letztendlich zum Zelltod. Zu den molekularen Zielstrukturen gehören Ergosterol und andere Steroide, die in der Pilzzellmembran vorhanden sind.
Wirkmechanismus
Amphotericin B exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding disrupts the membrane’s integrity, leading to the formation of pores that allow the leakage of essential intracellular components, such as potassium ions and other small molecules. This disruption ultimately results in cell death. The molecular targets include ergosterol and other sterols present in the fungal cell membrane .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Properties of 3,5-Dimethylundecane and Structural Isomers
Structural Insights :
- Branching Position: The position of methyl groups significantly impacts chromatographic retention. For example, this compound has a higher Kovats retention index (1207.2) compared to less branched isomers like 2,6-dimethylundecane (retention time: 1.7), reflecting stronger interactions with nonpolar stationary phases .
Key Findings :
- Allelochemical Activity : this compound is exuded by Desmodium uncinatum at higher concentrations, suggesting a role in plant-plant competition. In contrast, 2,3-dimethylundecane in rice exudates negatively affects germination, highlighting branching-dependent bioactivity .
Chromatographic and Analytical Behavior
Table 3: Gas Chromatography Data for Selected Alkanes
Analytical Notes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


